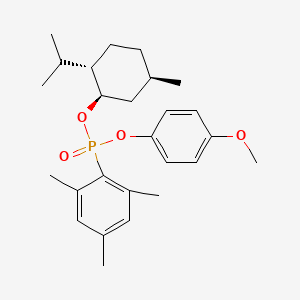
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate is a chiral organophosphorus compound It is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, a methoxyphenyl group, and a mesitylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate typically involves the reaction of a suitable cyclohexyl precursor with a phosphonate reagent. One common method involves the use of Grignard reagents, where the cyclohexyl precursor is reacted with a chlorophosphonate in the presence of a Grignard reagent to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate is used as a ligand in organometallic catalysis. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure products .
Biology and Medicine
Its unique structure allows for the development of novel pharmaceuticals with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular pathways involved include the formation of metal-ligand complexes and subsequent catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral phosphonates and phosphines, such as:
- Tris(4-methoxyphenyl)phosphine
- Diethyl 4-methoxyphenyl phosphate
- 2-(Diphenylphosphino)anisole
Uniqueness
What sets (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate apart is its specific chiral configuration and the presence of both cyclohexyl and methoxyphenyl groups. This unique combination of structural features imparts distinct reactivity and selectivity in various applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C26H37O4P |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenoxy)-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C26H37O4P/c1-17(2)24-13-8-18(3)16-25(24)30-31(27,26-20(5)14-19(4)15-21(26)6)29-23-11-9-22(28-7)10-12-23/h9-12,14-15,17-18,24-25H,8,13,16H2,1-7H3/t18-,24+,25-,31?/m1/s1 |
Clave InChI |
QSVAZXDJBQPZPR-QINHDOHZSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=C(C=C3)OC)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=C(C=C3)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


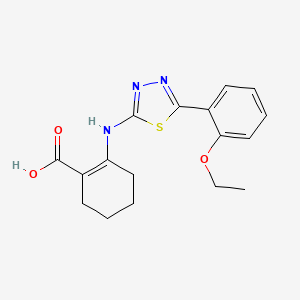

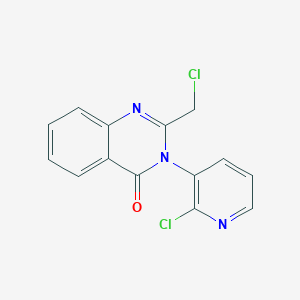
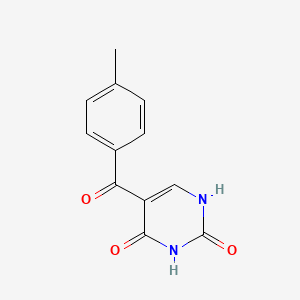
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
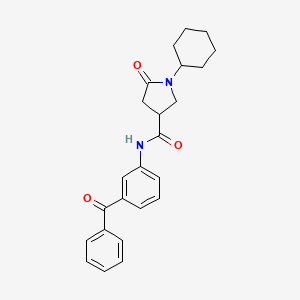
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)

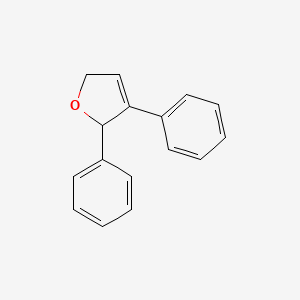

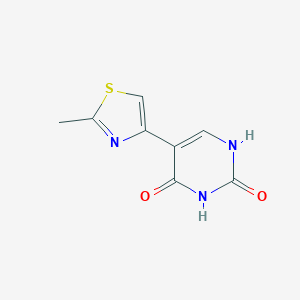
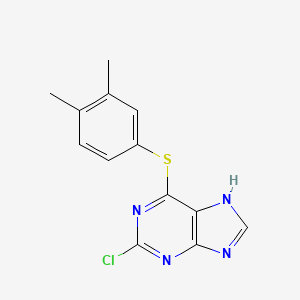
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
